molecular formula C32H26FN7O5S2 B11446569 N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide

Cat. No.: B11446569
M. Wt: 671.7 g/mol
InChI Key: LWKHUMSFTITGIT-UHFFFAOYSA-N
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Description

N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a combination of fluorophenyl, thiophene, pyrazole, triazole, and methoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-fluorophenyl, thiophene, and pyrazole derivatives. These intermediates are then subjected to various coupling reactions, including nucleophilic substitution and condensation reactions, to form the final product. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C32H26FN7O5S2

Molecular Weight

671.7 g/mol

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide

InChI

InChI=1S/C32H26FN7O5S2/c1-45-25-5-2-4-21(16-25)31(42)34-18-29-35-36-32(38(29)23-11-13-24(14-12-23)40(43)44)47-19-30(41)39-27(20-7-9-22(33)10-8-20)17-26(37-39)28-6-3-15-46-28/h2-16,27H,17-19H2,1H3,(H,34,42)

InChI Key

LWKHUMSFTITGIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F

Origin of Product

United States

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